molecular formula C13H27NO2 B1594849 12-(Methylamino)dodecanoic acid CAS No. 7408-81-3

12-(Methylamino)dodecanoic acid

Cat. No. B1594849
CAS RN: 7408-81-3
M. Wt: 229.36 g/mol
InChI Key: XTXRYZLZPWMJBM-UHFFFAOYSA-N
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Description

“12-(Methylamino)dodecanoic acid”, also known as “12-(Methylamino)lauric acid”, is a compound with the molecular formula CH3NH(CH2)11COOH . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “12-(Methylamino)dodecanoic acid” is represented by the linear formula CH3NH(CH2)11COOH . It has a molecular weight of 229.36 .


Physical And Chemical Properties Analysis

“12-(Methylamino)dodecanoic acid” is a solid substance . It has a solubility of 50 mg/mL in methanol . The compound has a molecular weight of 229.36 .

Scientific Research Applications

Energy Transfer in Langmuir-Blodgett Films

12-(Methylamino)dodecanoic acid (NBDDA) has been utilized in the study of interlayer excitation energy transfer within Langmuir-Blodgett films. A study by Yu, Vuorimaa, Tkachenko, & Lemmetyinen (1997) explored the interaction between pyrene-dodecanoic acid and NBD-dodecanoic acid in these films, revealing critical transfer distances and quenching effects.

Biotransformation for Chemical Industry

Dodecanoic acid derivatives are significant in the chemical industry for applications like nylon-6,12 production. Funk, Rimmel, Schorsch, Sieber, & Schmid (2017) investigated the biotransformation of dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid using Candida tropicalis, highlighting a sustainable production method.

Electrochemical and Morphological Study

The electrochemical polymerization of derivatives like 12-pyrrol-1′-yl dodecanoic acid has been studied for its potential in polymeric capacitors. Research by Silva, Nogueira, Araújo, da Silva Júnior, Navarro, Tonholo, & Ribeiro (2009) focused on the electrochemical properties and applications in energy storage devices.

Synthesis of Odd–Even Polyamides

12-(Methylamino)dodecanoic acid derivatives are key in the synthesis of novel polyamides, as shown by Cui & Yan (2005). Their study on polyamides 11,12 and 11,10 synthesized via step-heating melting-polycondensation emphasized its significance in material science.

Fluorine-Labeled Fatty Acid Analogs

In the field of imaging, fluorine-labeled fatty acid analogs like 12-difluoroamino-dodecanoic acid have been synthesized for potential use in positron-based or 19F NMR imaging. This was explored by Jewett & Ehrenkaufer (1983).

Bio-based Production of Industrial Chemicals

The compound's derivatives are pivotal in bio-based production routes for industrial chemicals like nylon 12. A study by Ladkau, Assmann, Schrewe, Julsing, Schmid, & Bühler (2016) optimized the conversion of dodecanoic acid methyl ester to 12-aminododecanoic acid methyl ester in Escherichia coli, demonstrating an innovative approach in material production.

Thermal Energy Storage

Research into the melting transition of dodecanoic acid (a related compound) for latent heat energy storage in solar thermal applications has been conducted by Desgrosseilliers, Whitman, Groulx, & White (2013), indicating its potential in renewable energy.

Polymer Analysis

The identification and characterization of polyamides derived from dodecanedioic acid are crucial for various applications. Wu, Hu, Jiang, Du, Jiang, & Wang (2013) used mass spectrometry to distinguish polyamides PA11 and PA1012, which are challenging to differentiate by other methods.

Safety And Hazards

When handling “12-(Methylamino)dodecanoic acid”, it’s important to avoid dust formation and breathing vapours, mist or gas . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if not breathing . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

12-(methylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRYZLZPWMJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224986
Record name 12-(Methylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Methylamino)dodecanoic acid

CAS RN

7408-81-3
Record name 12-Methylaminolauric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7408-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Methylaminolauric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007408813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(Methylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(methylamino)dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 12-METHYLAMINOLAURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2EQP9G87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Rosatzin, P Holy, K Seiler, B Rusterholz… - Analytical …, 1992 - ACS Publications
A large variety ol optical sensors based on thin plasticized PVC membranes have been realized In the past. The organic membrane (bulk optode) contains the analyte recognition …
Number of citations: 119 pubs.acs.org
UE Spichiger-Keller - Sensors and Actuators B: Chemical, 1997 - Elsevier
A brief overview covering the state-of-the-art of ion-selective bulk optode membranes and their characteristics is given in the first part. Detection principles involving attenuated total …
Number of citations: 21 www.sciencedirect.com
WA Fernando, D Khan, M Hoffmann… - Physical Chemistry …, 2023 - pubs.rsc.org
We investigated the interaction between biomimetic Fe and Mg co-doped montmorillonite nano clay and eleven unnatural amino acids. Employing three different functionals (PBE-GGA, …
Number of citations: 3 pubs.rsc.org
H Lu, C Huang, K Yu, Z Liu - Food Bioscience, 2022 - Elsevier
To study the effects of mixed starter consisted of different fermentative type of lactic acid bacteria (LAB) on the fermentation of suansun, two lactic acid bacteria (Leuconostoc citreum NM-…
Number of citations: 9 www.sciencedirect.com
G Chen, Y Cai, Y Su, D Wang, X Pan… - Veterinary Medicine and …, 2021 - Wiley Online Library
Background Meat quality and flavour are important criteria for judging fresh pork and processed products. However, there have been few studies on meat quality and volatile flavour …
Number of citations: 16 onlinelibrary.wiley.com

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